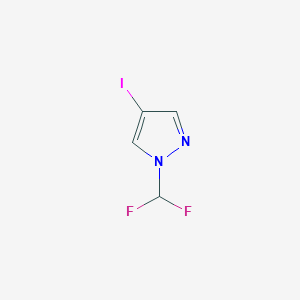

1-(Difluoromethyl)-4-iodo-1H-pyrazole

Description

Properties

IUPAC Name |

1-(difluoromethyl)-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2IN2/c5-4(6)9-2-3(7)1-8-9/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZIHPOJBPKGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728306 | |

| Record name | 1-(Difluoromethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041205-43-9 | |

| Record name | 1-(Difluoromethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(DIFLUOROMETHYL)-4-IODO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Difluoromethyl)-4-iodo-1H-pyrazole: A Key Building Block for Kinase Inhibitors

This guide provides a comprehensive technical overview of 1-(difluoromethyl)-4-iodo-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and, most notably, its application as a crucial intermediate in the development of potent kinase inhibitors.

Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The difluoromethyl group (CHF₂), in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and modulating electronic properties.

This compound combines these features, offering a versatile platform for the synthesis of novel therapeutics. The iodine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This strategic combination of a fluorinated pyrazole core and a reactive iodine handle has positioned this compound as a key building block in modern drug discovery programs.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on information from chemical suppliers and computational predictions, we can summarize its key characteristics.

| Property | Value/Information | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1041205-43-9 | [1][2][3][4] |

| Molecular Formula | C₄H₃F₂IN₂ | [1][4] |

| Molecular Weight | 243.98 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | Refrigerator (2-8°C), protect from light | [2][3][4] |

| LogP (Computed) | 1.7 - 1.88 | [1][4] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [5] |

| Melting Point | Data not available. For comparison, the melting point of the parent compound, 4-iodo-1H-pyrazole, is 108-110 °C. | [6] |

| Boiling Point | A boiling point of 215.0±40.0 °C at 760 mmHg has been reported by one supplier, though this may be a predicted value. | [7] |

| Solubility | No specific data is available. As a substituted pyrazole, it is expected to have some solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

-

Synthesis of the 1-(Difluoromethyl)-1H-pyrazole precursor.

-

Regioselective iodination at the C4 position.

Plausible Synthesis Protocol

Step 1: Synthesis of 1-(Difluoromethyl)-1H-pyrazole (Precursor)

This step can be challenging due to the reactivity of the difluoromethylating agents. One potential method involves the reaction of pyrazole with a suitable difluoromethyl source, such as sodium chlorodifluoroacetate, under conditions that generate difluorocarbene.

Step 2: Iodination of 1-(Difluoromethyl)-1H-pyrazole

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Several reagents can be employed for the regioselective iodination of pyrazoles.

Protocol: Iodination using N-Iodosuccinimide (NIS)

This method is widely used for the iodination of various heterocyclic compounds.

-

Materials:

-

1-(Difluoromethyl)-1H-pyrazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Anhydrous acetonitrile or dichloromethane as solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve 1-(difluoromethyl)-1H-pyrazole in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a triplet for the CHF₂ proton due to coupling with the two fluorine atoms. The pyrazole ring protons at the C3 and C5 positions would appear as singlets or doublets depending on the solvent and resolution. For comparison, the protons at the 3 and 5 positions of 4-iodo-1H-pyrazole appear as a singlet at approximately 7.6 ppm in CDCl₃.

-

¹³C NMR: The carbon of the difluoromethyl group will appear as a triplet due to C-F coupling. The pyrazole ring carbons will also be observable, with the C4 carbon bearing the iodine atom being significantly shifted downfield.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight (243.98 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic C-H, C-N, and C-F stretching and bending vibrations. The C-I bond vibration is typically observed in the far-infrared region. For comparison, the IR spectrum of the parent 4-iodo-1H-pyrazole shows characteristic N-H stretching bands.[8]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the reactivity of the C-I bond, which makes it an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds between the pyrazole ring and various aryl or vinyl groups.

General Protocol:

-

Reactants: this compound (1.0 eq), Aryl/vinyl boronic acid or ester (1.2-1.5 eq).

-

Catalyst: A palladium(0) or palladium(II) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂).

-

Ligand: A phosphine ligand (e.g., SPhos, XPhos) is often used with Pd(II) precatalysts.

-

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Procedure: The reactants, catalyst, ligand, and base are combined in the solvent system and heated under an inert atmosphere until the reaction is complete.

Sonogashira Coupling

This coupling reaction enables the introduction of an alkyne moiety at the C4 position of the pyrazole.

General Protocol:

-

Reactants: this compound (1.0 eq), Terminal alkyne (1.2 eq).

-

Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).

-

Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI).

-

Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent in some cases.

-

Procedure: The reactants, catalysts, and base are stirred under an inert atmosphere at room temperature or with gentle heating.

Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of C-N bonds, allowing for the synthesis of 4-aminopyrazole derivatives.

General Protocol:

-

Reactants: this compound (1.0 eq), Primary or secondary amine (1.1-1.5 eq).

-

Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).

-

Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos).

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: An anhydrous aprotic solvent like toluene, dioxane, or THF.

-

Procedure: The components are combined under an inert atmosphere and heated.

Application in the Development of IRAK4 Inhibitors

A primary application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4]

The Role of IRAK4 in Disease

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. Therefore, inhibiting the kinase activity of IRAK4 is a promising therapeutic strategy for these conditions.

This compound as a Pharmacophore

The this compound moiety serves as a versatile scaffold for the construction of IRAK4 inhibitors. Through the cross-coupling reactions described above, various substituents can be introduced at the 4-position to optimize binding affinity, selectivity, and pharmacokinetic properties. The difluoromethyl group can participate in crucial interactions within the kinase active site, while the pyrazole core provides a rigid framework for the presentation of these substituents.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its unique combination of a fluorinated pyrazole core and a reactive iodinated position provides medicinal chemists with a powerful tool for the development of novel therapeutics. The demonstrated utility of this compound in the synthesis of IRAK4 inhibitors highlights its potential for addressing a range of inflammatory and autoimmune diseases. As research in this area continues, the demand for and applications of this compound are likely to expand.

References

- 1. This compound | C4H3F2IN2 | CID 57930964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1041205-43-9 [sigmaaldrich.com]

- 3. 1041205-43-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

The Strategic Utility of 1-(Difluoromethyl)-4-iodo-1H-pyrazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization have cemented its role in the development of novel therapeutics across various disease areas, from oncology to inflammatory disorders.[1] Within this important class of heterocycles, 1-(Difluoromethyl)-4-iodo-1H-pyrazole (CAS No. 1041205-43-9) has emerged as a particularly valuable and strategic building block.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to offer insights into its synthesis, reactivity, and, most critically, its application as a key intermediate in the synthesis of next-generation therapeutics. We will delve into the causality behind its utility, focusing on how its distinct structural features—the N-difluoromethyl group and the C4-iodo handle—are exploited by medicinal chemists to achieve desired potency, selectivity, and pharmacokinetic profiles.

Core Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is paramount for its effective and safe implementation in any synthetic workflow. This compound is a solid or solid-liquid mixture at room temperature, and its key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1041205-43-9 | [3] |

| Molecular Formula | C₄H₃F₂IN₂ | [3] |

| Molecular Weight | 243.98 g/mol | [3] |

| IUPAC Name | 1-(difluoromethyl)-4-iodopyrazole | [3] |

| SMILES | C1=C(C=NN1C(F)F)I | [3] |

| LogP | 1.88 | [4] |

| Storage | 2-8°C, protect from light | [5] |

Safety and Handling:

According to available safety data, this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory precautions should be strictly followed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Keep the container tightly sealed and store in a cool, dry place, away from light as recommended.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

The Synthetic Landscape: Preparation and Reactivity

The strategic value of this compound lies in its dual functionality: the difluoromethyl group, which often enhances metabolic stability and modulates pKa, and the iodo group at the 4-position, which serves as a versatile handle for a wide array of cross-coupling reactions.

Synthesis of the Core Scaffold

While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, its preparation can be logically inferred from established methods for analogous pyrazole derivatives. A plausible synthetic route would involve two key transformations: the N-difluoromethylation of a pyrazole precursor and the subsequent iodination at the C4 position. The order of these steps can be crucial for achieving the desired regioselectivity.

One common strategy for the synthesis of N-alkylated pyrazoles involves the reaction of a pyrazole with an appropriate alkyl halide. The introduction of the difluoromethyl group can be more complex, potentially involving reagents like chlorodifluoromethane or sodium chlorodifluoroacetate under basic conditions.

The iodination of the pyrazole ring at the C4 position is a well-established transformation. This is typically achieved using an electrophilic iodine source such as iodine (I₂) in the presence of an oxidizing agent or N-iodosuccinimide (NIS).

The Gateway to Complexity: Cross-Coupling Reactions

The C4-iodo substituent is the molecule's primary reactive site for building molecular complexity. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.

Below are detailed, representative protocols for key transformations, adapted from established methodologies for structurally similar 4-iodopyrazoles.[6][7][8][9]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted pyrazoles.

Objective: To couple this compound with an arylboronic acid.

Workflow Diagram:

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

To a sealable reaction vessel, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a pre-catalyst system like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos).[8]

-

Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction can also be performed efficiently using microwave irradiation, which often significantly reduces reaction times.[6][10]

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-1-(difluoromethyl)-1H-pyrazole.

Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is invaluable for introducing alkyne functionalities, which can be terminal or serve as precursors for further transformations.

Objective: To couple this compound with a terminal alkyne.

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%), and a copper co-catalyst, Copper(I) iodide (CuI) (4 mol%).

-

Add a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) and a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the product via column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for synthesizing N-aryl or N-alkyl pyrazoles, a common motif in kinase inhibitors.

Objective: To couple this compound with a primary or secondary amine.

Workflow Diagram:

Caption: Key stages of the Buchwald-Hartwig amination workflow.

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., tBuDavePhos for alkylamines or XPhos for arylamines), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)).

-

Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture. Temperatures can range from 80-110 °C. As with other cross-coupling reactions, microwave heating can be advantageous.[11]

-

Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.

-

Cool the reaction, quench carefully with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the resulting aminopyrazole by column chromatography.

Application in Drug Discovery: The Case of IRAK4 Inhibitors

The true value of this compound is realized in its application. A prominent example is its use in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4]

Signaling Pathway and Therapeutic Rationale:

IRAK4 is a critical serine/threonine kinase that functions as an essential signal transducer in the innate immune response.[12][13] It operates downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[13] Upon activation of these receptors, IRAK4 is recruited to the receptor complex, where it phosphorylates and activates IRAK1. This initiates a signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease.[13] Therefore, the selective inhibition of IRAK4 kinase activity is a highly attractive therapeutic strategy to block this inflammatory cascade at its source.

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Role of the Pyrazole Building Block:

Many potent IRAK4 inhibitors feature a core structure where a complex heterocyclic system is linked to an N-substituted pyrazole.[13][14] this compound is an ideal starting material for constructing such molecules. Using the cross-coupling reactions described previously, medicinal chemists can readily introduce diverse chemical functionalities at the 4-position. This allows for rapid exploration of the structure-activity relationship (SAR) to optimize binding to the kinase's active site, improve selectivity over other kinases, and fine-tune physicochemical properties like solubility and cell permeability. The N-difluoromethyl group is particularly advantageous as it can increase metabolic stability and act as a bioisostere for a hydroxyl or thiol group, potentially forming key hydrogen bonds within the target protein's binding pocket.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity, centered on the versatile C4-iodo group, provides a reliable and efficient platform for the synthesis of complex molecular architectures. Its application in the development of IRAK4 inhibitors highlights how the unique combination of the N-difluoromethyl group and the reactive iodide handle can be leveraged to create potent and selective therapeutics for challenging inflammatory diseases. As the demand for novel, highly specific small molecule drugs continues to grow, the importance of sophisticated, purpose-built scaffolds like this pyrazole derivative will undoubtedly increase, solidifying its place in the modern medicinal chemist's toolbox.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H3F2IN2 | CID 57930964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. 1041205-43-9|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(Difluoromethyl)-4-iodo-1H-pyrazole

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(difluoromethyl)-4-iodo-1H-pyrazole, a critical building block in contemporary medicinal chemistry. The difluoromethyl group (CHF₂) is a valuable hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties, enhancing metabolic stability and binding affinity in drug candidates.[1] The iodo-substituent at the C4 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This document details two primary synthetic strategies, provides step-by-step experimental protocols, and discusses the underlying chemical principles and safety considerations for researchers, scientists, and drug development professionals. The target molecule is a key intermediate in the preparation of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, which are under investigation for treating autoimmune diseases, inflammatory conditions, and cancer.[2]

Strategic Analysis of Synthesis

The synthesis of this compound can be approached from two logical retrosynthetic pathways. The choice between these routes depends on factors such as starting material availability, scalability, and the desired purity profile.

-

Route A: N-Difluoromethylation of a Pre-functionalized Core. This strategy involves the initial synthesis of 4-iodo-1H-pyrazole, followed by the introduction of the difluoromethyl group onto the pyrazole nitrogen. This route is advantageous when the iodinated pyrazole precursor is readily available or simpler to prepare.

-

Route B: C4-Iodination of a Difluoromethylated Precursor. This approach begins with the synthesis of 1-(difluoromethyl)-1H-pyrazole, which is subsequently iodinated at the C4 position. This pathway is often preferred due to the high regioselectivity of electrophilic iodination on the electron-rich pyrazole ring.[3]

Below is a diagram illustrating these divergent/convergent synthetic strategies.

References

The Strategic Design and Application of 1-(Difluoromethyl)-4-iodo-1H-pyrazole as a Core Scaffold for IRAK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinases (IRAKs), particularly IRAK4, have emerged as critical nodes in inflammatory signaling pathways, making them compelling targets for therapeutic intervention in a host of autoimmune diseases, inflammatory disorders, and cancers.[1][2][3] The strategic design of small molecule inhibitors that can potently and selectively modulate IRAK activity is a key focus of modern medicinal chemistry. This in-depth technical guide explores the potential of the 1-(difluoromethyl)-4-iodo-1H-pyrazole scaffold as a versatile and promising core for the development of next-generation IRAK inhibitors. While direct literature on this specific scaffold as a clinical IRAK inhibitor is nascent, this whitepaper will extrapolate from the well-established principles of pyrazole-based kinase inhibitor design to provide a comprehensive overview of its synthesis, functionalization, and rationale for use in IRAK-targeted drug discovery.

The Rationale for Targeting IRAK4 in Inflammatory and Oncologic Indications

The IRAK family of serine/threonine kinases, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are central mediators of signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][3] Upon ligand binding to these receptors, a multi-protein complex known as the Myddosome is formed, with IRAK4 playing an indispensable role as the initial kinase in the signaling cascade.[4] Activated IRAK4 subsequently phosphorylates and activates IRAK1 and IRAK2, leading to the downstream activation of transcription factors such as NF-κB and AP-1.[2] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1][2]

Dysregulation of the IRAK signaling pathway is a hallmark of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and lupus.[5] Furthermore, aberrant IRAK signaling has been implicated in the pathogenesis of various cancers, where it can promote tumor cell survival, proliferation, and resistance to therapy.[1][2][3] Consequently, the development of small molecule inhibitors that target IRAK4 is a highly attractive therapeutic strategy.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The pyrazole motif is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[6][7][8] Its planar, aromatic nature allows for favorable interactions within the ATP-binding pocket of kinases, while its two nitrogen atoms provide opportunities for hydrogen bonding and directional interactions. The specific substitutions on the pyrazole ring are critical for achieving high potency and selectivity.

The Significance of the 1-(Difluoromethyl) Group

The introduction of a difluoromethyl (CHF2) group at the N1 position of the pyrazole ring offers several potential advantages in drug design:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group less susceptible to metabolic oxidation. This can lead to improved pharmacokinetic properties, such as a longer half-life.

-

Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can influence the acidity of neighboring protons and the overall electronic properties of the pyrazole ring, potentially enhancing binding affinity.

-

Lipophilicity and Permeability: The CHF2 group can fine-tune the lipophilicity of the molecule, which is a critical factor for cell permeability and oral bioavailability.

The Versatility of the 4-Iodo Substituent

The iodine atom at the C4 position of the pyrazole ring is a key synthetic handle that allows for the facile introduction of a wide range of substituents through various cross-coupling reactions.[1][9] This is particularly important for exploring the structure-activity relationship (SAR) and optimizing the inhibitor's potency and selectivity. The C4 position often points towards the solvent-exposed region of the kinase active site, providing an opportunity to introduce larger and more diverse chemical moieties that can interact with specific residues outside the immediate ATP-binding pocket.

Synthetic Strategy: Functionalization of the this compound Core

The commercially available this compound serves as an ideal starting material for the synthesis of a library of potential IRAK inhibitors. The most common and versatile method for its functionalization is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (or boronate ester)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.02-0.1 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Synthetic Workflow for Functionalization

Caption: Synthetic workflow for the functionalization of the pyrazole core.

Structure-Activity Relationship (SAR) and Lead Optimization

The Suzuki-Miyaura coupling allows for the systematic exploration of the SAR at the C4 position. A library of compounds with diverse aryl and heteroaryl substituents can be synthesized and evaluated for their IRAK inhibitory activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data

| Compound ID | R Group at C4 | IRAK4 IC50 (nM) | IRAK1 IC50 (nM) | Cellular Activity (LPS-induced TNF-α, IC50 nM) |

| PZ-1 | Phenyl | 500 | >10000 | 1200 |

| PZ-2 | 4-Fluorophenyl | 250 | 8000 | 600 |

| PZ-3 | 3-Aminopyridine | 50 | 1500 | 100 |

| PZ-4 | 2-Thiophenyl | 400 | >10000 | 950 |

| PZ-5 | 4-(Methylsulfonyl)phenyl | 80 | 2500 | 150 |

This data is hypothetical and for illustrative purposes only.

The data in the hypothetical SAR table illustrates how modifications at the C4 position can significantly impact potency and selectivity. For instance, the introduction of a hydrogen bond donor/acceptor in the form of an aminopyridine (PZ-3) or a polar sulfonyl group (PZ-5) could lead to enhanced potency compared to a simple phenyl ring (PZ-1). Further optimization would involve exploring a wider range of substituents to improve potency, selectivity against other kinases (such as IRAK1), and cellular activity.

Biological Evaluation of this compound-based IRAK Inhibitors

A robust biological evaluation cascade is essential to characterize the potency, selectivity, and mechanism of action of newly synthesized compounds.

In Vitro Kinase Assays

Biochemical assays are the first step in determining the direct inhibitory activity of the compounds against the target kinase.

Protocol: IRAK4 Kinase Assay (Lanthascreen™ TR-FRET)

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human IRAK4 enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add a terbium-labeled anti-phosphopeptide antibody. The TR-FRET signal is measured, which is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response curves.

Cellular Assays

Cell-based assays are crucial to assess the ability of the compounds to inhibit IRAK signaling in a more physiologically relevant context.

Protocol: LPS-induced TNF-α Production in Human PBMCs

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Compound Treatment: Pre-incubate the PBMCs with the test compounds at various concentrations for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the TLR4/IRAK4 signaling pathway.

-

Cytokine Measurement: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the IC50 values for the inhibition of TNF-α production.

Diagram: IRAK4 Signaling Pathway and Inhibition

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel IRAK inhibitors. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the difluoromethyl group, makes it an attractive core for medicinal chemistry campaigns. The strategic functionalization of the 4-iodo position through cross-coupling reactions provides a clear path for rapid SAR exploration and lead optimization.

Future research should focus on the synthesis and evaluation of a diverse library of derivatives to identify compounds with potent and selective IRAK4 inhibitory activity. Promising candidates should then be progressed to more advanced preclinical studies, including pharmacokinetic profiling and in vivo efficacy testing in relevant animal models of inflammatory diseases and cancer. The insights gained from such studies will be instrumental in validating the therapeutic potential of this novel class of IRAK inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018081294A1 - Pyrazole amide compounds as irak inhibitors - Google Patents [patents.google.com]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 1041205-43-9|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 1-(Difluoromethyl)-4-iodo-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme will be used for the atoms in 1-(Difluoromethyl)-4-iodo-1H-pyrazole.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two protons on the pyrazole ring and the proton of the difluoromethyl group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.8 - 8.2 | s | - |

| H5 | ~7.6 - 8.0 | s | - |

| CHF₂ | ~7.0 - 7.5 | t | ²JH-F ≈ 55-60 |

Interpretation:

-

Aromatic Protons (H3 and H5): The protons at positions 3 and 5 of the pyrazole ring are expected to appear as singlets in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine at C4. The precise chemical shifts can be influenced by the solvent used.

-

Difluoromethyl Proton (CHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). This signal will be located in a region downfield from typical alkyl protons due to the deshielding effect of the adjacent fluorine atoms and the pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C3 | ~140 - 145 | s | - |

| C4 | ~90 - 95 | s | - |

| C5 | ~130 - 135 | s | - |

| C HF₂ | ~110 - 115 | t | ¹JC-F ≈ 230-240 |

Interpretation:

-

Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system. The carbon bearing the iodine atom (C4) is expected to be significantly shielded compared to the other ring carbons.

-

Difluoromethyl Carbon (CHF₂): The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JC-F). The large coupling constant is a hallmark of directly bonded carbon and fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHF₂ | ~ -90 to -100 | d | ²JF-H ≈ 55-60 |

Interpretation:

-

Difluoromethyl Fluorines (CHF₂): The two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to appear as a single signal. This signal will be a doublet due to coupling with the single proton of the difluoromethyl group (²JF-H). The chemical shift is expected in the typical range for CHF₂ groups attached to a nitrogen atom. For a related compound, 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole, the ¹⁹F NMR signal appears at -93.12 ppm as a doublet with a coupling constant of 59.0 Hz.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z |

| [M]⁺ | 244 |

| [M-I]⁺ | 117 |

| [M-CHF₂]⁺ | 193 |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 244, corresponding to the molecular weight of the compound (C₄H₃F₂IN₂). Common fragmentation pathways would likely involve the loss of the iodine atom, the difluoromethyl group, or other small neutral fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Sample Preparation and Acquisition Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent can affect the chemical shifts of the signals.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

Mass Spectrometry Sample Preparation and Analysis

Caption: Workflow for Mass Spectrometry analysis.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

-

Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR and MS spectral features, researchers can confidently characterize this important building block and its derivatives. The provided experimental protocols offer a solid foundation for obtaining high-quality data for structural confirmation and further research in the development of novel therapeutic agents.

References

The Ascendancy of the Difluoromethyl Group: A Technical Guide to the Biological Activity of Difluoromethylated Pyrazoles

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly intriguing substituent, offering a unique combination of physicochemical properties that can profoundly influence a molecule's biological profile. When appended to the versatile pyrazole scaffold, a privileged structure in numerous therapeutic and agrochemical agents, the resulting difluoromethylated pyrazoles exhibit a remarkable spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of these compounds. We will delve into their roles as potent enzyme inhibitors, fungicides, and anti-inflammatory agents, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Difluoromethyl Group: A Bioisostere with Distinct Advantages

The difluoromethyl group is more than just a fluorinated analog of a methyl group; it is a versatile bioisostere capable of mimicking hydroxyl (-OH), thiol (-SH), and even methyl (-CH3) groups, while imparting unique electronic and conformational properties.[1][2][3] Unlike the more electron-withdrawing trifluoromethyl (-CF3) group, the CF2H moiety possesses an acidic proton, enabling it to act as a hydrogen bond donor.[2][4] This capability allows for novel interactions with biological targets, potentially enhancing binding affinity and selectivity.[4][5]

Key advantages of incorporating a difluoromethyl group include:

-

Modulation of Lipophilicity: The CF2H group generally increases lipophilicity compared to a hydroxyl group, which can improve membrane permeability and bioavailability.[1][6] Its lipophilicity is typically lower than that of a trifluoromethyl group, offering a finer level of control in drug design.[7]

-

Metabolic Stability: The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, leading to an extended in vivo half-life of the parent molecule.[1][4]

-

Hydrogen Bonding Capability: The polarized C-H bond in the CF2H group can participate in hydrogen bonding, a feature absent in methyl and trifluoromethyl groups.[2][8] This can lead to improved binding to target proteins.

-

Conformational Control: The steric and electronic properties of the CF2H group can influence the conformational preferences of a molecule, which can be critical for optimal interaction with a biological target.[2]

Synthetic Strategies for Accessing Difluoromethylated Pyrazoles

The synthesis of difluoromethylated pyrazoles can be broadly categorized into two main approaches: the introduction of a difluoromethyl group onto a pre-existing pyrazole core and the construction of the pyrazole ring using a difluoromethylated building block. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

[3+2] Cycloaddition: A Powerful Tool for Pyrazole Ring Formation

One of the most efficient methods for constructing the pyrazole ring is the [3+2] cycloaddition reaction. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of difluoromethylated pyrazoles, difluoroacetohydrazonoyl bromides have emerged as highly effective difluoromethyl building blocks.[9]

Experimental Protocol: [3+2] Cycloaddition Synthesis of (3-(Difluoromethyl)-1-phenyl-1H-pyrazol-5-yl)(phenyl)methanone [9]

-

Reactant Preparation: To a solution of difluoroacetohydrazonoyl bromide (0.2 mmol) and 1-phenyl-2-propyn-1-one (0.24 mmol) in acetonitrile (2 mL) in a sealed tube, add triethylamine (Et3N) (0.4 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired difluoromethylated pyrazole.

Self-Validating System Insight: The regioselectivity of this reaction is a key feature, consistently yielding the desired isomer. The progress of the reaction should be carefully monitored by TLC to avoid the formation of side products due to prolonged reaction times.

Synthesis of Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This compound is a crucial building block for many commercially successful fungicides.[10][11] A common synthetic route involves the cyclization of a difluoromethylated precursor.

Experimental Protocol: One-Pot Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid [12]

-

Condensation: In a reaction vessel, combine 4,4-difluoro ethyl acetoacetate and triethyl orthoformate in xylene. Heat the mixture under catalysis with a metal carboxylate.

-

Cyclization: After cooling, slowly add an aqueous solution of methyl hydrazine. Subsequently, raise the temperature to effect the ring-closure reaction.

-

Saponification and Acidification: Saponify the resulting pyrazole ester in the reaction mixture and then acidify to obtain the final product.

Self-Validating System Insight: The one-pot nature of this protocol enhances efficiency and reduces waste. Careful control of temperature during the addition of methyl hydrazine is crucial to manage the exothermic reaction and ensure high yield.

Biological Activities and Mechanisms of Action

Difluoromethylated pyrazoles have demonstrated a broad range of biological activities, with prominent applications in agriculture as fungicides and in medicine as anti-inflammatory agents and kinase inhibitors.

Antifungal Activity: Inhibition of Succinate Dehydrogenase

A significant class of difluoromethylated pyrazole carboxamides acts as potent fungicides by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[13][14][15] By blocking the ubiquinone-binding site of the SDH enzyme, these compounds disrupt fungal respiration, leading to cell death.[9][16]

Table 1: Antifungal Activity of Selected Difluoromethylated Pyrazole Carboxamides

| Compound | Target Fungi | EC50 (µg/mL) | Reference |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Botrytis cinerea | 0.85 | [11] |

| Rhizoctonia solani | 0.52 | [11] | |

| Bixafen | Various fungi | - | [15] |

| Isopyrazam | Various fungi | - | [15] |

| Sedaxane | Various fungi | - | [15] |

| Fluxapyroxad | Various fungi | - | [15] |

| Benzovindiflupyr | Various fungi | - | [15] |

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition) [11]

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Media Preparation: Incorporate the test compounds into potato dextrose agar (PDA) medium at various concentrations.

-

Inoculation: Place a mycelial disc of the test fungus (e.g., Botrytis cinerea) at the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.

-

Measurement: Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control (without the test compound).

-

EC50 Determination: Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Self-Validating System Insight: It is crucial to include both a negative control (solvent only) and a positive control (a known fungicide) to validate the assay results. The solubility of the test compounds in the agar medium should be confirmed to ensure accurate concentration determination.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

Certain difluoromethylated pyrazoles, particularly analogues of the well-known drug celecoxib, exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[17] The pyrazole scaffold is a key feature of many COX-2 inhibitors, and the introduction of a difluoromethyl group can fine-tune the compound's binding affinity and selectivity.[18][19]

Table 2: COX-2 Inhibitory Activity of Celecoxib Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 7.7 | 0.07 | 110 | [20] |

| 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole | >100 | 0.19 | >526 | [17][20] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [21]

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate).

-

Incubation: Incubate the enzymes with the test compounds at various concentrations for a specified time at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period.

-

Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Self-Validating System Insight: Performing the assay for both COX-1 and COX-2 is essential to determine the selectivity of the inhibitors. The use of a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control is critical for data validation.

Kinase Inhibition: A Promising Avenue for Cancer Therapy

The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors, which are a major class of anticancer drugs.[17][22][23] The introduction of a difluoromethyl group can enhance the binding affinity and selectivity of these inhibitors for their target kinases.[12][22]

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of difluoromethylated pyrazoles is highly dependent on the substitution pattern on the pyrazole ring and the nature of the appended functional groups. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships and guiding the design of more potent and selective compounds.[24][25][26][27]

For antifungal pyrazole carboxamides, the nature of the amide substituent plays a crucial role in determining the spectrum of activity. For COX-2 inhibitors, the presence of a sulfonamide or a related group is often critical for selectivity. In the realm of kinase inhibitors, the overall shape and electronic properties of the molecule are key determinants of target specificity.

The future of difluoromethylated pyrazoles in drug discovery and agrochemical development is bright. The continued development of novel synthetic methodologies will provide access to a wider range of structurally diverse compounds. Further exploration of their potential as inhibitors of other enzyme classes and as modulators of various signaling pathways will undoubtedly uncover new therapeutic and agricultural applications. The unique properties of the difluoromethyl group, combined with the versatility of the pyrazole scaffold, ensure that this class of compounds will remain a fertile ground for innovation.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 9. Research in Plant Disease [online-rpd.org]

- 10. mdpi.com [mdpi.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ndsu.edu [ndsu.edu]

- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 18. researchgate.net [researchgate.net]

- 19. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 21. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 25. Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1 H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Difluoromethyl)-4-iodo-1H-pyrazole: A Strategic Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorinated moieties and versatile reactive handles into a single molecular scaffold represents a cornerstone of modern drug discovery. 1-(Difluoromethyl)-4-iodo-1H-pyrazole has emerged as a preeminent starting material, offering a unique convergence of desirable physicochemical properties and synthetic versatility. The N-difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups, enhancing target affinity and pharmacokinetic profiles.[1][2][3] Concurrently, the C4-iodo substituent provides a highly reactive site for a suite of powerful cross-coupling reactions, enabling the rapid construction of diverse compound libraries. This guide provides an in-depth examination of this building block, from its synthesis and physicochemical properties to its application in key bond-forming reactions that are fundamental to the synthesis of complex kinase inhibitors and other therapeutic agents.[4][5]

Introduction: The Strategic Value Proposition

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs.[6] Its value is amplified through strategic substitution. The title compound, this compound, leverages two critical functional groups that confer significant advantages in drug design.

-

The N-Difluoromethyl Group (-CHF₂): Unlike the more common trifluoromethyl (-CF₃) group, the -CHF₂ moiety possesses a weakly acidic proton, allowing it to function as a hydrogen bond donor.[1][2] This unique capability enables it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, potentially preserving or enhancing binding interactions with target proteins.[3][7] Furthermore, the strong carbon-fluorine bonds enhance metabolic stability by blocking sites of oxidative metabolism, often leading to an improved pharmacokinetic half-life.[1][8]

-

The C4-Iodo Group (-I): The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[9] This makes the C4 position an exceptionally versatile handle for introducing molecular complexity. It serves as an ideal electrophilic partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are among the most robust and widely used transformations for building the carbon-carbon and carbon-nitrogen bonds that define modern pharmaceuticals.[9][10][11]

This combination makes this compound a powerful platform for generating novel chemical entities with desirable drug-like properties.

Physicochemical Properties and Characterization

A clear understanding of a starting material's properties is fundamental to its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 1041205-43-9 | [4][12][13] |

| Molecular Formula | C₄H₃F₂IN₂ | [4][12] |

| Molecular Weight | 243.98 g/mol | [12][13] |

| LogP | 1.88 | [4][12] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [12] |

| Hydrogen Bond Acceptors | 2 | [12] |

| Hydrogen Bond Donors | 0 (Note: The -CHF₂ proton can act as a weak H-bond donor) | [1][12] |

| Storage Conditions | 2-8°C, protect from light, keep sealed in dry conditions | [4][12][14] |

Characterization: Standard analytical techniques are used to confirm the identity and purity of the material.

-

¹H NMR: Will show characteristic signals for the pyrazole ring protons and the triplet for the -CHF₂ proton.

-

¹³C NMR: Will show signals for the pyrazole carbons, with the -CHF₂ carbon appearing as a triplet due to C-F coupling.

-

¹⁹F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ will confirm the molecular weight.

Synthesis Pathway

The synthesis of this compound can be approached through a multi-step sequence involving the formation of the N-difluoromethyl pyrazole core followed by regioselective iodination. While a specific one-pot synthesis is not widely published, a logical and field-proven approach can be constructed from established methodologies.

Diagram: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of the 1-(Difluoromethyl)-1H-pyrazole Core

A robust method for constructing the difluoromethyl-pyrazole core is through a [3+2] cycloaddition reaction.[15] This approach offers high regioselectivity and good yields.

Protocol: [3+2] Cycloaddition

-

Reagents: Difluoroacetohydrazonoyl bromide (1.0 equiv), a suitable alkyne partner (e.g., an ynone or alkynoate, 1.1 equiv), and a non-nucleophilic base (e.g., triethylamine, 2.0 equiv).

-

Solvent: Anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Procedure: a. Dissolve the alkyne partner in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen). b. Add the base and cool the mixture to 0°C. c. Add a solution of difluoroacetohydrazonoyl bromide dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

-

Workup & Purification: a. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). b. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield the 1-(difluoromethyl)-1H-pyrazole.

Causality: The use of difluoroacetohydrazonoyl bromide as a 1,3-dipole precursor provides a direct and efficient route to the N-difluoromethylated heterocycle.[15] The choice of base is critical to facilitate the formation of the reactive nitrile imine intermediate without competing side reactions.

Step 2: C4-Iodination

With the pyrazole core in hand, the next step is regioselective iodination at the electron-rich C4 position. This is typically achieved via electrophilic aromatic substitution.

Protocol: Electrophilic Iodination

-

Reagents: 1-(Difluoromethyl)-1H-pyrazole (1.0 equiv) and an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine (I₂) with an oxidizing agent (e.g., CAN).

-

Solvent: Acetic acid, Trifluoroacetic acid (TFA), or a chlorinated solvent like DCM.

-

Procedure: a. Dissolve the pyrazole substrate in the chosen solvent. b. Add the iodinating agent portion-wise at room temperature. For less reactive substrates, heating may be required (e.g., 80°C).[16] c. Stir the mixture for 4-16 hours, monitoring for the consumption of starting material by TLC or LC-MS.

-

Workup & Purification: a. Cool the reaction mixture and dilute with an organic solvent. b. Wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) and brine. c. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. d. Purify via column chromatography or recrystallization to afford the final product, this compound.

Causality: The C4 position of the pyrazole ring is electronically activated and sterically accessible, making it the preferred site for electrophilic attack. NIS is often chosen for its mildness and ease of handling compared to elemental iodine.[16]

Reactivity & Key Transformations in Drug Discovery

The C4-iodo group is the gateway to molecular diversity. Its high reactivity allows for reliable execution of the most important cross-coupling reactions in medicinal chemistry.

Diagram: Diversification via Cross-Coupling Reactions

Caption: Library generation from a single versatile starting material.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures common in kinase inhibitors.[5][10] 4-Iodopyrazoles are excellent substrates for this transformation.[10]

General Protocol: Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DME) and water (typically 4:1 to 10:1).

-

Procedure: a. Purge the vessel with an inert gas (Argon) for 10-15 minutes. b. Heat the reaction mixture to 80-100°C for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material by column chromatography.

Expertise Insight: The choice of catalyst and base is paramount. For simple couplings, Pd(PPh₃)₄ is often sufficient. For more sterically hindered or electron-deficient boronic acids, a more active catalyst system comprising a Pd(II) precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5][10]

B. Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling forges a bond between a C(sp²) halide and a terminal alkyne, providing access to rigid scaffolds and linkers used in drug design.[17][18]

General Protocol: Sonogashira Coupling

-

Setup: Combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[9]

-

Solvent/Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can often serve as both the base and the solvent. Anhydrous THF or DMF can be used as a co-solvent.

-

Procedure: a. Purge the mixture with an inert gas. b. Stir at room temperature to 60°C until the starting material is consumed.

-

Workup: Filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.

Expertise Insight: The copper co-catalyst is crucial for the traditional Sonogashira mechanism, as it facilitates the formation of a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium center.[18] Copper-free conditions have been developed but often require specialized ligands. The high reactivity of the C-I bond allows this reaction to proceed under very mild conditions.[17]

C. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines, a motif present in countless pharmaceuticals. It directly connects the pyrazole core to primary or secondary amines.[19]

General Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).[11][20]

-

Solvent: Anhydrous, deoxygenated aprotic solvents such as Toluene or Dioxane.

-

Procedure: a. Seal the reaction vessel and heat to 80-110°C for 4-24 hours.

-

Workup: Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Purification: Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

Expertise Insight: The ligand choice is the most critical parameter and depends on the amine coupling partner. Bidentate ligands like Xantphos are often effective for a broad range of amines.[19] The use of modern palladium precatalysts, which rapidly form the active monoligated Pd(0) species, can significantly improve reaction efficiency and reliability.[20]

Applications in Drug Discovery: A Case Study

The utility of this scaffold is exemplified in the synthesis of inhibitors for therapeutic targets like kinases. For instance, it is used in preparing compounds that act as Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, which are being investigated for treating autoimmune diseases and cancer.[4]

| Starting Material | Coupling Reaction | Coupling Partner | Resulting Core Structure | Biological Target (Example) |

| 1-(CHF₂)-4-I-Pyrazole | Suzuki-Miyaura | 2-Aminopyrimidine-5-boronic acid | 4-(2-Aminopyrimidin-5-yl)-1-(CHF₂)-pyrazole | Kinases (e.g., JAK, IRAK) |

| 1-(CHF₂)-4-I-Pyrazole | Buchwald-Hartwig | Piperazine | 4-(Piperazin-1-yl)-1-(CHF₂)-pyrazole | GPCRs, Ion Channels |

| 1-(CHF₂)-4-I-Pyrazole | Sonogashira | Propargyl alcohol | 4-(3-Hydroxyprop-1-yn-1-yl)-1-(CHF₂)-pyrazole | Linker for PROTACs, Covalent Inhibitors |

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

-

Hazards: May cause skin, eye, and respiratory irritation.[22][23] Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from light and incompatible materials.[4][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion